N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride
Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Powder Diffraction in Potential Pesticides
N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride is structurally related to compounds that have been characterized using X-ray powder diffraction. These compounds, including derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, are potential pesticides. The study provided new diffraction data, including peaks, intensities, and unit-cell parameters, contributing to the understanding of their crystal structures and potential applications in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Organic Synthesis and Structural Studies
The compound is also analogous to other organic structures involved in chemical synthesis and structural studies. For instance, in the field of organic chemistry, it is linked to the synthesis of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides and related compounds, highlighting its relevance in the synthesis of complex organic molecules (Mukhanova, Kukushkin, Ivanov, Alekseeva, & Granik, 2007).
Cytochrome P450 System and Biodegradation
In environmental microbiology, a compound closely related to this compound was part of a study involving the Cytochrome P450 system, specifically EthBAD, which is instrumental in the N-deethoxymethylation of acetochlor, a widely used herbicide. The findings from this study are crucial for understanding the biodegradation pathways of certain herbicides, which could have implications for environmental pollution and herbicide resistance management (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Structural Analysis and Inclusion Compounds
The compound shares structural features with amide-containing isoquinoline derivatives studied for their ability to form gels and crystalline salts with various acids. These studies provide valuable insights into the structural aspects of these compounds and their potential applications, ranging from material sciences to pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Fluorescence Emission in Host–Guest Complexes
Related compounds have shown interesting fluorescence emission properties when forming host–guest complexes. This is particularly important for applications in fields like sensor technology and molecular recognition, where fluorescence can be a key indicator of complex formation or environmental conditions (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Characterization of Derivatives
Synthesis and structural characterization form a significant area of study for derivatives of this compound. These studies delve into the synthesis process, yield optimization, and structural analysis using techniques like IR and MS spectroscopy. This research underpins the compound's applications in synthetic chemistry and material sciences (Zhong-cheng & Wan-yin, 2002).
Chemosensors for Metal Ion Detection
Compounds structurally similar to this compound have been used to develop chemosensors for metal ion detection. These chemosensors are pivotal in environmental monitoring and health sciences, especially for detecting trace amounts of metal ions in various samples, including biological tissues and aqueous solutions (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)4-8-3;/h8,10H,4-5H2,1-3H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBWWICXDOQRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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